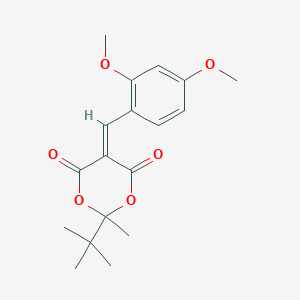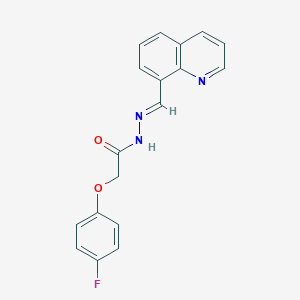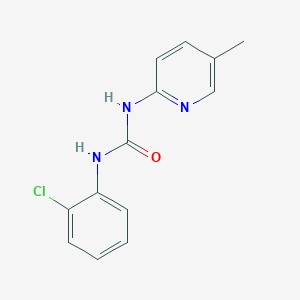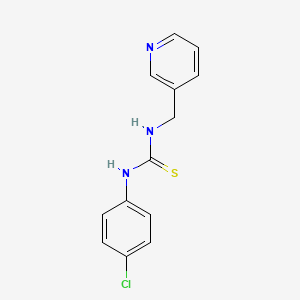
2-tert-butyl-5-(2,4-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-5-(2,4-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, commonly known as TMBD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. TMBD is a versatile compound that exhibits a range of biochemical and physiological effects, making it an attractive candidate for scientific research.
Mecanismo De Acción
The mechanism of action of TMBD is not fully understood. However, studies have shown that TMBD can interact with certain enzymes and proteins in the body, leading to changes in their activity. TMBD has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis.
Biochemical and Physiological Effects:
TMBD exhibits a range of biochemical and physiological effects. TMBD has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases. TMBD has also been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMBD has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities. TMBD is also relatively easy to handle and store. However, TMBD has some limitations for lab experiments. It is a synthetic compound that may not fully mimic the properties of natural compounds. TMBD may also have limited solubility in certain solvents, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for research on TMBD. One area of research is the optimization of the synthesis process to improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of TMBD. Further studies are needed to fully understand how TMBD interacts with enzymes and proteins in the body. Additionally, more research is needed to explore the potential applications of TMBD in various fields, such as medicinal chemistry and materials science.
Métodos De Síntesis
TMBD can be synthesized through a multistep reaction process. The synthesis involves the condensation of 2,4-dimethoxybenzaldehyde with 2-tert-butyl-4-methylcyclohexanone in the presence of a base catalyst. The resulting product is further subjected to oxidation and cyclization reactions to obtain TMBD. The synthesis of TMBD has been optimized in recent years to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
TMBD has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, TMBD has been investigated for its anti-cancer properties. Studies have shown that TMBD can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. TMBD has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
2-tert-butyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-17(2,3)18(4)23-15(19)13(16(20)24-18)9-11-7-8-12(21-5)10-14(11)22-6/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDHCASCZBYQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=C(C=C(C=C2)OC)OC)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-[(2,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-{[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5530393.png)
![N-methyl-2-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5530400.png)
![methyl 3-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)carbonyl]-5-methoxybenzoate](/img/structure/B5530402.png)

![2-[4-(2-ethylbutanoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5530418.png)
![N'-[4-(diethylamino)benzylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5530426.png)
![methyl 4-[2-(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)carbonohydrazonoyl]benzoate](/img/structure/B5530440.png)
![1-(3-chlorophenyl)-4-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]-2-piperazinone](/img/structure/B5530447.png)

![4-(1H-imidazol-2-yl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]piperidine](/img/structure/B5530466.png)
![N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-methoxybenzamide](/img/structure/B5530473.png)
![N-[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5530484.png)
![8-methoxy-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]chromane-3-carboxamide](/img/structure/B5530493.png)
